N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}butanamide is a complex organic compound characterized by its unique structure, which includes a dioxidotetrahydrothiophene ring, a fluorophenyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}butanamide typically involves multiple steps, starting with the preparation of the dioxidotetrahydrothiophene ring. This can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids. The fluorophenyl group and the furan ring are then introduced through a series of substitution reactions, often using reagents like fluorobenzene and furan derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}butanamide can undergo various chemical reactions, including:
Oxidation: The dioxidotetrahydrothiophene ring can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl and furan groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenated compounds for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}butanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}butanamide involves its interaction with specific molecular targets and pathways. The dioxidotetrahydrothiophene ring and the fluorophenyl group are believed to play crucial roles in its biological activity by binding to target proteins and enzymes, thereby modulating their function. This can lead to various cellular responses, including inhibition of cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dioxidotetrahydrothiophene derivatives and fluorophenyl-furan compounds. Examples include:
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-chlorophenyl)furan-2-yl]methyl}butanamide
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-bromophenyl)furan-2-yl]methyl}butanamide .
Uniqueness
What sets N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}butanamide apart is its unique combination of structural features, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H22FNO4S |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[[5-(4-fluorophenyl)furan-2-yl]methyl]butanamide |
InChI |
InChI=1S/C19H22FNO4S/c1-2-3-19(22)21(16-10-11-26(23,24)13-16)12-17-8-9-18(25-17)14-4-6-15(20)7-5-14/h4-9,16H,2-3,10-13H2,1H3 |
InChI Key |
XSKFLXPYLYWSFD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N(CC1=CC=C(O1)C2=CC=C(C=C2)F)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.